molecular formula C9H10F3N B13124216 4,5-Dimethyl-2-(trifluoromethyl)aniline

4,5-Dimethyl-2-(trifluoromethyl)aniline

Cat. No.: B13124216
M. Wt: 189.18 g/mol
InChI Key: VBEATAVKGVCLFP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trifluoromethyl)aniline is a specialty aniline derivative designed for use as a key building block in medicinal chemistry and advanced materials research. The incorporation of a trifluoromethyl group into organic compounds is a cornerstone of modern drug design, as this functional group can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity . Trifluoromethylated anilines are particularly valued as versatile intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals, often leading to compounds with enhanced biological activity and selectivity . Researchers utilize this compound to develop novel therapeutic agents and other specialty chemicals. The structure, featuring both methyl and trifluoromethyl substituents on the aromatic ring, offers a specific steric and electronic profile for constructing complex molecular architectures. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)8(13)4-6(5)2/h3-4H,13H2,1-2H3

InChI Key

VBEATAVKGVCLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Innovative Strategies for 4,5 Dimethyl 2 Trifluoromethyl Aniline

Classical Synthetic Routes to 4,5-Dimethyl-2-(trifluoromethyl)aniline Scaffolds

Classical synthetic transformations provide foundational methods for the assembly of the target aniline (B41778). These routes often involve multi-step sequences that rely on well-established aromatic chemistry.

Electrophilic Aromatic Substitution for Trifluoromethylation

The direct introduction of a trifluoromethyl group onto an aromatic ring via electrophilic attack is a significant challenge due to the lack of a potent "CF₃⁺" synthon. However, electrophilic trifluoromethylating reagents have been developed to overcome this. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds (Togni's reagents) can deliver a CF₃ group to nucleophilic aromatic rings. uni-muenchen.de

A plausible, albeit indirect, classical route would involve the trifluoromethylation of 1,2-dimethylbenzene (o-xylene) as a primary step. This would be followed by subsequent functionalization, namely nitration and reduction, to install the aniline moiety at the correct position. Direct trifluoromethylation of 3,4-dimethylaniline is generally not regioselective and can lead to a mixture of products.

Table 1: Key Electrophilic Trifluoromethylating Reagents

Reagent Type Example Typical Conditions
Sulfonium Salts S-(Trifluoromethyl)dibenzothiophenium triflate Organic solvent (e.g., CH₂Cl₂, MeCN), often at room temperature or with mild heating

Reductive Functionalization of Nitroaromatic Precursors

A robust and widely used method for the synthesis of anilines is the reduction of a corresponding nitroaromatic precursor. For the target compound, this involves the synthesis of 1,2-dimethyl-4-nitro-5-(trifluoromethyl)benzene, followed by the chemical reduction of the nitro group to an amine. The synthesis of the nitroaromatic intermediate can be achieved through the nitration of 3,4-dimethylbenzotrifluoride.

The reduction step can be accomplished using various established methods, offering flexibility in terms of reaction conditions and reagent compatibility.

Table 2: Common Methods for Nitro Group Reduction

Method Reagents Typical Conditions Advantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂ Methanol or Ethanol solvent, room temperature to mild heating Clean reaction, high yields, environmentally benign byproducts (H₂O)
Metal-Acid Reduction SnCl₂·2H₂O, Fe/HCl, Zn/CH₃COOH Acidic aqueous or alcoholic solutions Cost-effective, strong reducing power

The reduction of nitro compounds with tin(II) chloride is a particularly common laboratory-scale method. mdpi.com For instance, the nitro group in various heterocyclic systems has been effectively reduced to the corresponding amine in high yields using SnCl₂ in methanol or ethanol. mdpi.com

Nucleophilic Substitution Approaches for Aniline Formation

Nucleophilic aromatic substitution (SNAr) provides another classical pathway to aniline synthesis. This approach requires a suitable aromatic substrate, typically an aryl halide, activated by one or more strong electron-withdrawing groups. The trifluoromethyl group is a powerful electron-withdrawing group, which facilitates this type of reaction.

In this strategy, a precursor such as 1-chloro-4,5-dimethyl-2-(trifluoromethyl)benzene would be reacted with an ammonia equivalent, such as sodium amide (NaNH₂) or aqueous ammonia at high temperatures and pressures. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then eliminates the halide to yield the final aniline product. researchgate.net The efficiency of such reactions is highly dependent on the nature of the leaving group (I > Br > Cl > F) and the reaction conditions.

Advanced Catalytic Methods in the Synthesis of this compound

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, improved functional group tolerance, and greater efficiency compared to classical routes.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Transition metal-catalyzed cross-coupling reactions are among the most important tools for forming carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.org This reaction is highly versatile, with several generations of catalysts and ligands developed to accommodate a wide range of substrates. wikipedia.orgmatthey.com To synthesize this compound, a suitable precursor like 2-bromo-4,5-dimethyl-1-(trifluoromethyl)benzene could be coupled with an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under specific catalytic conditions. The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos, S-Phos), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed alternative for C-N bond formation. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of soluble copper salts with ligands like diamines or phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgthermofisher.com This method could also be applied to couple 2-halo-4,5-dimethyl-1-(trifluoromethyl)benzene with an amine source to furnish the desired product.

Table 3: Comparison of Buchwald-Hartwig Amination and Ullmann Reaction

Feature Buchwald-Hartwig Amination Ullmann Reaction
Catalyst Palladium Copper
Reaction Conditions Generally milder temperatures (often < 120 °C) Traditionally harsh (>200 °C), modern methods are milder
Substrate Scope Very broad for both aryl halide and amine Traditionally limited to activated aryl halides, now broader
Ligands Bulky, electron-rich phosphines Diamines, phenanthrolines, amino acids

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu) | Often K₂CO₃, K₃PO₄ |

Transition Metal-Mediated C-H Functionalization Strategies

Direct C-H functionalization represents a state-of-the-art, atom-economical approach to synthesis. nih.gov This strategy avoids the need for pre-functionalized starting materials (like aryl halides) by directly converting a C-H bond into a C-N or C-CF₃ bond.

For the synthesis of this compound, a C-H trifluoromethylation strategy is particularly appealing. This could involve starting with 3,4-dimethylaniline, which is protected and functionalized with a directing group. This directing group, often attached to the nitrogen atom, positions a transition metal catalyst (e.g., palladium, copper, rhodium) in proximity to the C-H bond at the 2-position (ortho-position). researchgate.net The catalyst then selectively activates this specific C-H bond, enabling its reaction with a trifluoromethyl source, such as Togni's reagent. Following the reaction, the directing group is removed to yield the final product. This approach offers high regioselectivity, which is often difficult to achieve with classical electrophilic substitution reactions on electron-rich anilines. researchgate.net

Photoredox Catalysis for Trifluoromethyl Group Incorporation

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of C-CF3 bonds, offering a significant advancement over traditional methods that often require harsh conditions and toxic reagents. nih.govprinceton.edu This strategy is particularly well-suited for the trifluoromethylation of anilines and their derivatives. The synthesis of this compound via this method would likely start from 3,4-dimethylaniline.

The general mechanism for the photoredox-catalyzed trifluoromethylation of an aniline derivative involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. Common trifluoromethylating agents include trifluoromethanesulfonyl chloride (CF3SO2Cl), Togni's reagent, and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). nih.gov

A plausible reaction pathway is initiated by the excitation of a photocatalyst, typically a ruthenium or iridium complex, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethylating agent to generate the highly reactive •CF3 radical. This radical then adds to the aromatic ring of the aniline substrate. For the synthesis of this compound from 3,4-dimethylaniline, the trifluoromethyl radical would preferentially add to the ortho position relative to the amino group, which is activated towards electrophilic radical attack. The resulting radical intermediate is then oxidized by the photocatalyst to a carbocation, which upon deprotonation yields the final product. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the aniline ring.

Table 1: Key Components in Photoredox-Catalyzed Trifluoromethylation of Anilines

ComponentExamplesRole in Reaction
Photocatalyst [Ru(bpy)3]Cl2, [Ir(ppy)3]Absorbs visible light and initiates the electron transfer process.
Trifluoromethylating Agent Togni's reagent, CF3SO2NaSource of the trifluoromethyl radical.
Aniline Substrate 3,4-DimethylanilineThe aromatic compound to be trifluoromethylated.
Solvent Acetonitrile, DimethylformamideProvides a suitable medium for the reaction.
Light Source Blue LEDs, Household light bulbProvides the energy for photocatalyst excitation.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. The synthesis of this compound can be approached through various green methodologies.

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). While a completely solvent-free system for the photoredox trifluoromethylation of anilines might be challenging due to the solid nature of the reactants, high-concentration reactions or the use of recyclable solvents are steps in this direction. Research into solid-state photochemical reactions could pave the way for truly solvent-free trifluoromethylations.

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org For the synthesis of this compound, microwave irradiation could potentially reduce the reaction time for the trifluoromethylation step, making the process more energy-efficient. Similarly, ultrasound can enhance mass transfer and promote the formation of radical species, which could be beneficial for the photoredox catalytic cycle.

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. mdpi.combohrium.comnih.govencyclopedia.pub They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor. Their low toxicity, biodegradability, and low cost make them attractive for various chemical processes, including C-H activation and cross-coupling reactions. mdpi.comnih.gov In the context of synthesizing precursors to this compound, DESs could be employed in amination reactions to introduce the amino group onto a pre-functionalized aromatic ring. The unique solvent properties of DESs can also influence the reactivity and selectivity of chemical reactions.

A key aspect of green chemistry is the development of sustainable catalysts. In the context of photoredox catalysis, this involves designing catalysts that are abundant, non-toxic, and recyclable. While many efficient photocatalysts are based on rare and expensive metals like iridium and ruthenium, research is ongoing to develop catalysts based on more abundant metals or even metal-free organic dyes. bohrium.commst.edu These organic photocatalysts, such as Eosin Y or Rose Bengal, can be effective for certain trifluoromethylation reactions and represent a more sustainable approach. nih.gov

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of analogs of this compound, particularly those with specific stereochemistry or substitution patterns, requires precise control over the reaction's selectivity.

Regioselective Synthesis:

Achieving the desired substitution pattern in polysubstituted anilines is a significant challenge. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of analogs of this compound, a suitable directing group on the aniline nitrogen (e.g., a carbamate or amide) could be used to direct trifluoromethylation specifically to the ortho position. This method offers a predictable way to introduce substituents at specific locations on the aniline ring.

Stereoselective Synthesis:

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires stereoselective methods. This is particularly relevant if the trifluoromethyl group is attached to a benzylic carbon adjacent to the aniline ring. Asymmetric hydrogenation or the addition of nucleophiles to trifluoromethyl-substituted imines are common strategies for creating chiral trifluoromethylated amines. nih.gov Catalytic enantioselective methods, often employing chiral transition metal catalysts or organocatalysts, can provide access to enantioenriched products. nih.govresearchgate.netnih.gov

Table 2: Strategies for Selective Synthesis of this compound Analogs

Synthetic ChallengeStrategyKey Features
Regioselectivity Directed ortho-Metalation (DoM)A directing group on the aniline controls the position of trifluoromethylation.
Stereoselectivity Asymmetric CatalysisChiral catalysts are used to create specific stereoisomers of the analogs.

Process Optimization and Scalability Considerations for Research Synthesis

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to a larger, more robust process requires careful consideration of numerous factors. Process optimization aims to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Scalability, in turn, addresses the challenges of maintaining these optimized parameters as the reaction volume increases.

A plausible synthetic approach to this compound involves a multi-step sequence, likely starting from a readily available substituted benzene (B151609) derivative. A representative, though not exhaustive, synthetic strategy could involve the nitration of 1,2-dimethyl-4-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro intermediate to the desired aniline. The optimization and scalability of such a process would be paramount for its practical application in research and development.

Key Optimization Parameters in the Nitration Step

ParameterVariationEffect on Yield and Purity
Nitrating Agent HNO₃/H₂SO₄Standard, cost-effective, but can lead to over-nitration and oxidation byproducts.
KNO₃/H₂SO₄Milder conditions, potentially improving selectivity and reducing side reactions.
Acyl nitratesCan offer high regioselectivity but are often less stable and more expensive.
Temperature 0-5 °CFavors mono-nitration and minimizes the formation of dinitro and oxidized impurities.
25-30 °CIncreased reaction rate but may lead to a higher percentage of byproducts.
>40 °CSignificant increase in side reactions, leading to lower yield and complex purification.
Solvent Sulfuric acidActs as both solvent and catalyst, but product isolation can be challenging.
Acetic anhydrideCan be used with nitric acid to generate acetyl nitrate in situ, offering good control.
DichloromethaneInert solvent, allowing for better temperature control and easier work-up.

Optimization of the Reduction Step

The reduction of the nitro group in 4,5-dimethyl-2-nitro-1-(trifluoromethyl)benzene to the corresponding amine is another crucial transformation. The choice of reducing agent and reaction conditions can significantly impact the purity of the final product and the ease of its isolation.

Common reduction methods include catalytic hydrogenation and metal-acid reductions. For catalytic hydrogenation, optimizing the catalyst, hydrogen pressure, and solvent is essential.

ParameterVariationEffect on Yield and Purity
Catalyst Pd/CHighly effective, but can be expensive and requires specialized equipment for handling.
PtO₂Also highly effective, but shares similar cost and handling considerations as Pd/C.
Raney NiA more cost-effective alternative, but may require higher temperatures and pressures.
Hydrogen Pressure 1-5 atmGenerally sufficient for most reductions, safer for laboratory-scale synthesis.
>10 atmCan accelerate the reaction but requires a specialized high-pressure reactor.
Solvent Ethanol/MethanolCommon solvents for hydrogenation, good solubility for many organic compounds.
Ethyl acetateAnother suitable solvent, often allows for easier product isolation.

Alternatively, metal-acid reductions offer a viable, often more scalable, option.

ParameterVariationEffect on Yield and Purity
Reducing System Sn/HClA classic method, but tin salts can be difficult to remove from the product.
Fe/HCl or Fe/NH₄ClMore environmentally benign and cost-effective; iron salts are generally easier to handle.
Zn/CH₃COOHA milder alternative that can be useful if other functional groups are sensitive to stronger acids.
Temperature 25-50 °CGenerally sufficient for the reaction to proceed at a reasonable rate.
80-100 °CMay be required for less reactive substrates but can increase byproduct formation.

Scalability Considerations

Scaling up the synthesis of this compound from grams to kilograms presents a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Heat Transfer: Both nitration and reduction reactions are often exothermic. In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to runaway reactions and the formation of impurities. The use of jacketed reactors with efficient cooling systems is crucial.

Mass Transfer and Mixing: Ensuring homogenous mixing in large reactors is vital for maintaining consistent reaction rates and preventing localized "hot spots." The choice of impeller design and agitation speed must be carefully considered to ensure efficient mixing without causing excessive shear or splashing.

Reagent Addition: The rate of addition of reagents, such as the nitrating agent or the acid in a metal-acid reduction, becomes a critical parameter at scale. A slow, controlled addition is often necessary to manage the reaction exotherm.

Work-up and Product Isolation: Procedures that are simple on a lab scale, such as extractions and filtrations, can become bottlenecks in a large-scale process. The choice of solvents for extraction should consider not only solubility but also safety, environmental impact, and ease of recovery. Filtration of large quantities of solids, such as metal salts from a reduction reaction, requires appropriate large-scale filtration equipment.

Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for gas evolution and pressure build-up.

By systematically optimizing each step of the synthesis and carefully considering the challenges of scaling up, a robust and efficient process for the research-scale production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethyl 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Patterns on the Dimethylated Trifluoromethylaniline Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for arenes, and the outcome on a substituted benzene (B151609) ring is governed by the directing and activating or deactivating effects of the existing substituents. wikipedia.orgscielo.org.mx In 4,5-dimethyl-2-(trifluoromethyl)aniline, the orientation of incoming electrophiles is determined by the cumulative influence of the amine, trifluoromethyl, and two methyl groups.

The amine group (-NH₂) is a powerful activating group and is ortho-, para-directing. wikipedia.org This is due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. wikipedia.orglibretexts.org

Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group and is meta-directing. libretexts.org Its potent electron-withdrawing inductive effect destabilizes the cationic intermediate, slowing down the reaction rate compared to benzene. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least destabilized and therefore the preferred site of attack.

The two methyl groups (-CH₃) at the 4- and 5-positions are activating groups and ortho-, para-directing due to inductive effects and hyperconjugation. wikipedia.org

In the this compound molecule, the available positions for substitution are C3 and C6. The directing effects of the substituents on these positions are summarized below.

SubstituentPositionEffect on RingDirecting InfluencePreferred Position(s)
-NH₂C1ActivatingOrtho, ParaC2, C4, C6
-CF₃C2DeactivatingMetaC4, C6
-CH₃C4ActivatingOrtho, ParaC3, C5
-CH₃C5ActivatingOrtho, ParaC2, C4, C6

Analysis of Substitution Patterns:

Attack at C6: This position is ortho to the strongly activating -NH₂ group, meta to the deactivating -CF₃ group, and para to the activating 5-CH₃ group. The powerful ortho-directing effect of the amine group, reinforced by the directing effects of the -CF₃ and 5-CH₃ groups, makes the C6 position highly favored for electrophilic attack.

Attack at C3: This position is meta to the activating -NH₂ group, ortho to the deactivating -CF₃ group, and ortho to the activating 4-CH₃ group. While the 4-CH₃ group directs ortho to C3, this is counteracted by the strong deactivating influence of the adjacent -CF₃ group and the fact that it is meta to the primary activating group (-NH₂).

Therefore, the combined effects overwhelmingly favor electrophilic substitution at the C6 position . The powerful activation and ortho-directing influence of the amine group is the dominant factor, leading to a high regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgyoutube.com

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of this compound is a nucleophile, owing to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is significantly modulated by the electronic effects of the ring substituents.

The electron-donating methyl groups at the C4 and C5 positions increase the electron density on the aromatic ring and, by extension, on the nitrogen atom, which tends to enhance its nucleophilicity compared to unsubstituted aniline (B41778). In contrast, the strongly electron-withdrawing trifluoromethyl group at the C2 position has the opposite effect. It reduces the electron density of the ring and pulls electron density away from the amine group, thereby decreasing its basicity and nucleophilicity.

The net effect is a balance between these opposing influences. While the -CF₃ group's deactivating effect is substantial, the presence of two activating methyl groups means that the amine in this compound is expected to be more nucleophilic than an aniline with only a trifluoromethyl group (e.g., 2-(trifluoromethyl)aniline) but less nucleophilic than an aniline with only methyl groups (e.g., 4,5-dimethylaniline).

This nucleophilicity allows the amine to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Acting as a nucleophile to displace leaving groups on highly electron-deficient aromatic rings, such as in the reaction with 4-chloro-3,5-dinitrobenzotrifluoride (B147460). researchgate.net

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, under specific conditions, it can undergo transformations.

The activation of C-F bonds is a challenging but increasingly important area of synthetic chemistry due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. researchgate.net The C-F bonds in a -CF₃ group are exceptionally strong, becoming progressively stronger with increased fluorination on the same carbon. rsc.org Despite this stability, methods for the selective activation of a single C-F bond in trifluoromethyl arenes have been developed.

One notable method involves a dual catalyst system, combining palladium and copper catalysts, for the selective monodefluorination of ArCF₃ to ArCF₂H. rsc.orgnih.gov This process allows for the reduction of the trifluoromethyl group under relatively mild conditions. Another approach utilizes thermally activated γ-aluminium oxide, which can mediate C-F bond activation in trifluoromethylated arenes, leading to the formation of either cyclic ketones or carboxylic acids depending on the reaction conditions. nih.gov These methodologies, while not specifically documented for this compound, represent viable pathways for its functionalization.

The trifluoromethyl group can be involved in radical reactions, typically initiated by photoredox catalysis or high temperatures. princeton.edu The generation of a trifluoromethyl radical (•CF₃) from a trifluoromethyl arene is difficult due to the high bond dissociation energy. More commonly, trifluoromethyl-substituted anilines are synthesized via radical pathways where a •CF₃ radical, generated from a source like Togni's reagent, attacks the aniline ring. nih.govresearchgate.net

While reactions involving the homolytic cleavage of a C-F bond in the existing -CF₃ group of the aniline are less common, the presence of the trifluoromethyl group can influence other radical reactions. For instance, the electrophilic nature of the •CF₃ radical means that it readily adds to electron-rich aromatic systems. princeton.edu The electronic environment of the this compound ring, which is modulated by both electron-donating and -withdrawing groups, would influence its reactivity toward incoming radical species.

Reaction Pathways for Condensation and Derivatization

The amine functionality is the primary site for condensation and derivatization reactions. A key reaction is the condensation with carbonyl compounds. For example, reaction with aldehydes and ketones can lead to the formation of imines (Schiff bases) through a hemiaminal intermediate. mdpi.com The stability of the hemiaminal and the position of the equilibrium depend on factors like solvent polarity and the electronic nature of the reactants. mdpi.com

A wide range of derivatives can be synthesized from the amine group. For instance, reductive amination of pyrazole (B372694) aldehydes with various anilines has been used to create potent antimicrobial agents. nih.gov Applying this logic, this compound could be reacted with a suitable aldehyde in the presence of a reducing agent to yield a new secondary amine derivative. Such derivatizations are crucial in medicinal chemistry for modifying the properties of a lead compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available. However, the influence of its substituents on reaction rates and equilibria can be predicted based on established principles of physical organic chemistry.

For nucleophilic reactions involving the amine group , the kinetics are influenced by the amine's nucleophilicity. Studies on the reaction of substituted anilines with electrophiles like 2,4-dinitrochlorobenzene show that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. mdpi.com This is often quantified using the Hammett equation, where a negative rho (ρ) value indicates that the reaction is favored by electron-donating substituents. For example, the reaction of anilines with 4-chloro-3,5-dinitrobenzotrifluoride has a large negative ρ value (-3.14), indicating significant positive charge development on the aniline nitrogen in the transition state, a process which is stabilized by electron-donating groups. researchgate.net Thus, the rate of reaction for this compound would be intermediate between that of anilines with only electron-donating or only electron-withdrawing groups.

Thermodynamically, the stability of reaction products and intermediates is also affected. For example, in condensation reactions, the electron-withdrawing -CF₃ group decreases the basicity of the amine, which would affect the equilibrium constant of hemiaminal and imine formation. mdpi.com Similarly, in SNAr reactions, the stability of the Meisenheimer intermediate can be influenced by the substituents on the nucleophilic aniline.

Kinetic studies of analogous systems, such as the oxidative coupling of aniline with promethazine, allow for the determination of activation parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation, providing insight into the reaction mechanism and spontaneity. researchgate.net Similar studies on this compound would be necessary to quantify these parameters for its specific reactions.

Influence of Steric and Electronic Effects from Substituents on Reaction Mechanisms

The chemical reactivity and mechanistic pathways of this compound are profoundly governed by the complex interplay of steric and electronic effects originating from its distinct substituents: an amino group, two methyl groups, and a trifluoromethyl group. These groups, with their contrasting properties, create a unique electronic and steric environment on the aniline ring that dictates the regioselectivity and rate of its chemical reactions, particularly in electrophilic aromatic substitution.

The primary activating group on the ring is the amino (-NH2) group at position C-1. Through its strong positive mesomeric (+M) or resonance (+R) effect, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho (C-2, C-6) and para (C-4) positions, making the molecule highly susceptible to electrophilic attack. rsc.orglibretexts.orglibretexts.org

Counteracting this activation is the trifluoromethyl (-CF3) group at the C-2 position. The -CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the three fluorine atoms, which creates a strong negative inductive (-I) effect. vaia.comminia.edu.egnih.gov This effect withdraws electron density from the aromatic ring, leading to a general deactivation of the ring towards electrophiles. mdpi.comyoutube.com The positioning of this potent deactivating group ortho to the strongly activating amino group establishes a significant electronic conflict.

The two methyl (-CH3) groups at the C-4 and C-5 positions contribute to the electronic landscape through positive inductive (+I) effects and hyperconjugation. As electron-donating groups, they moderately increase the electron density of the ring, working in concert with the amino group to counteract the deactivating influence of the trifluoromethyl substituent. minia.edu.eg

From a steric perspective, the trifluoromethyl group is considerably bulky and is located at one of the ortho positions relative to the directing amino group. mdpi.com This creates significant steric hindrance, physically obstructing the approach of electrophiles to the C-2 position and also influencing the accessibility of the adjacent C-6 position. vedantu.comquora.comstackexchange.com Any reaction requiring attack at or near the C-2 position would be sterically hindered. This "ortho effect" can dramatically influence reaction rates and the stability of reaction intermediates. vedantu.comquora.comwikipedia.org

Table 1: Directing Effects of Substituents on the Aromatic Ring of this compound
SubstituentPositionElectronic EffectTypeDirecting Influence
-NH₂C-1+R >> -IStrongly ActivatingOrtho, Para
-CF₃C-2-IStrongly DeactivatingMeta
-CH₃C-4+I, HyperconjugationWeakly ActivatingOrtho, Para
-CH₃C-5+I, HyperconjugationWeakly ActivatingOrtho, Para

For an incoming electrophile, the powerful ortho, para-directing amino group is the dominant director. However, the potential sites for substitution are limited:

C-2 (ortho): Blocked by the trifluoromethyl group.

C-4 (para): Blocked by a methyl group.

C-6 (ortho): The only available position directed by the amino group.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
CompoundKey Substituent EffectsPredicted Relative RatePrimary Product Position(s)
AnilineStrong activation from -NH₂Very FastOrtho, Para
4,5-DimethylanilineStrong activation from -NH₂; additional weak activation from two -CH₃ groupsExtremely FastOrtho (to -NH₂)
This compoundStrong activation from -NH₂ is counteracted by strong deactivation from ortho -CF₃ groupSlowC-6 (Ortho to -NH₂)

Advanced Spectroscopic Characterization and Elucidation of 4,5 Dimethyl 2 Trifluoromethyl Aniline Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the definitive structural analysis of organic molecules. For 4,5-Dimethyl-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional NMR techniques, offers an unambiguous assignment of all proton and carbon signals and provides insights into the spatial arrangement of the substituents on the aniline (B41778) ring.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region is expected to show two singlets, a result of the substitution pattern on the benzene (B151609) ring. The proton ortho to the trifluoromethyl group (H-3) would likely appear at a downfield chemical shift compared to the proton ortho to the amino group (H-6). The two methyl groups at positions 4 and 5 are expected to present as sharp singlets, with their precise chemical shifts influenced by the electronic environment of the ring. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C-2) is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself will be a prominent feature. The carbons bearing the methyl groups (C-4 and C-5) and the amino group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-6) can be assigned based on their expected electronic environment and by comparison with related structures.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected for the -CF₃ group. The chemical shift of this signal is a sensitive probe of the electronic environment of the trifluoromethyl group and can be influenced by the nature and position of other substituents on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹⁹F Chemical Shift (δ, ppm)
H-37.0 - 7.2--
H-66.6 - 6.8--
4-CH₃2.1 - 2.318 - 20-
5-CH₃2.1 - 2.318 - 20-
-NH₂3.5 - 4.5 (broad)--
C-1-145 - 148-
C-2-120 - 125 (q)-
C-3-115 - 118-
C-4-130 - 133-
C-5-135 - 138-
C-6-112 - 115-
-CF₃-124 - 128 (q)-58 to -62

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, no cross-peaks are expected in the aromatic region, confirming the singlet nature of H-3 and H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A NOESY spectrum would be expected to show correlations between the H-3 proton and the -NH₂ protons, as well as between the H-6 proton and the 5-CH₃ group, providing crucial information about the preferred conformation of the amino group and the spatial arrangement of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-6) and the methyl carbons by correlating their signals to the directly attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, correlations from the H-3 proton to C-1, C-2, C-4, and C-5 would be expected. Similarly, the methyl protons would show correlations to the adjacent aromatic carbons, confirming their positions.

Vibrational Spectroscopy (Fourier Transform-Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the N-H, C-H, C=C, C-N, and C-F vibrations.

N-H Stretching: The amino group should give rise to two distinct bands in the FT-IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring are anticipated to produce several bands in the 1450-1620 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group are typically very strong in the FT-IR spectrum and are expected to appear in the 1100-1350 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch~3450Weak
N-H Symmetric Stretch~3350Weak
Aromatic C-H Stretch3000 - 3100Moderate
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1580 - 1620, 1450 - 1500Strong
N-H Scissoring1590 - 1650Weak
CH₃ Bending~1450, ~1380Moderate
C-N Stretch1250 - 1350Moderate
C-F Stretch1100 - 1350 (multiple strong bands)Moderate

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

The precise frequencies and intensities of the vibrational modes can be sensitive to the molecular conformation. For example, the N-H stretching and bending modes can be influenced by intramolecular hydrogen bonding between the amino group and the ortho-trifluoromethyl group. Computational studies, in conjunction with experimental spectra, can help to elucidate the most stable conformers of the molecule in the gas phase or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aniline derivative is typically characterized by transitions involving the π-electron system of the benzene ring. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of the amino group (an auxochrome) and the trifluoromethyl and dimethyl groups will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. The amino group is expected to cause a bathochromic (red) shift of the absorption maxima. The electronic transitions in substituted anilines are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm) Solvent Dependence
π → π* (Primary Band)~240 - 260Moderate
π → π* (Secondary Band)~280 - 310Strong

Note: The predicted λ_max values are based on the analysis of similar substituted anilines.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the validation of the molecular formula, C₉H₁₀F₃N.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions. For this compound (molecular weight: 189.18 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 189.

The subsequent fragmentation pathways are influenced by the different functional groups attached to the aromatic ring. Common fragmentation patterns for aromatic amines and trifluoromethyl compounds include:

Loss of a methyl radical ([M-CH₃]⁺): A primary fragmentation event is often the cleavage of a methyl group from the aromatic ring, leading to a stable benzylic-type cation. This would result in a fragment ion at m/z 174.

Loss of the trifluoromethyl group ([M-CF₃]⁺): Cleavage of the C-CF₃ bond can occur, yielding an ion at m/z 120. The stability of the CF₃ radical influences this process.

Ring fragmentation: The aromatic ring itself can undergo cleavage, although this typically results in lower intensity peaks corresponding to smaller fragments.

The study of fragmentation patterns in related fluorinated aromatic compounds and substituted anilines supports the prediction of these pathways. researchgate.netarkat-usa.orgnih.gov The analysis provides a fingerprint for the molecule, aiding in its identification within complex mixtures. chromatographyonline.com

Table 1: Predicted Electron Impact Mass Spectrometry Fragmentation for this compound

m/z (Proposed) Ion Formula Identity/Proposed Loss
189 [C₉H₁₀F₃N]⁺• Molecular Ion
174 [C₈H₇F₃N]⁺ Loss of a methyl radical (•CH₃)
120 [C₉H₁₀N]⁺ Loss of a trifluoromethyl radical (•CF₃)
77 [C₆H₅]⁺ Phenyl fragment

This table is based on theoretical fragmentation patterns for similarly structured compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. This technique determines the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, demonstrates the power of this technique. nih.gov For such molecules, crystallography reveals the planarity of the benzene ring and the orientation of its substituents. nih.gov

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This packing is governed by intermolecular interactions like hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net In the case of this compound, the amine (-NH₂) group can act as a hydrogen bond donor, while the electronegative fluorine atoms of the trifluoromethyl group can act as weak acceptors. nih.gov These interactions dictate the physical properties of the solid material, including its melting point and solubility.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, 4-Methoxy-3-(trifluoromethyl)aniline

Parameter Value
Chemical Formula C₈H₈F₃NO
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.4140 (11)
b (Å) 14.880 (3)
c (Å) 21.304 (4)
V (ų) 1716.3 (6)
Z 8

Data sourced from a crystallographic study of 4-Methoxy-3-(trifluoromethyl)aniline and is presented for illustrative purposes. nih.gov

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The interpretation of complex experimental spectra (such as infrared, Raman, and NMR) is greatly enhanced by correlating the data with theoretical predictions from quantum chemical calculations. rasayanjournal.co.in Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model molecular properties. researchgate.netresearchgate.net

For a molecule like this compound, computational models can predict:

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. Comparing calculated frequencies with experimental ones allows for a precise assignment of each spectral band to a specific molecular motion (e.g., N-H stretch, C-F stretch, aromatic ring breathing). researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical models and anharmonicity. researchgate.net

NMR Chemical Shifts: The magnetic environment of each nucleus (¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net This correlation is invaluable for assigning signals in complex NMR spectra, especially for molecules with multiple, similar protons or carbons on an aromatic ring.

Electronic Properties: Theoretical models can also calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with the molecule's UV-Visible absorption spectrum. researchgate.net

Studies on structurally similar compounds, such as 2-(trifluoromethyl)aniline and 4,5-Dimethyl-2-nitroaniline, have demonstrated excellent agreement between experimental data and theoretical values calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net This synergy between experimental measurement and theoretical computation provides a powerful and comprehensive approach to structural elucidation.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch ~3480 ~3500
N-H Symmetric Stretch ~3390 ~3410
C-H Aromatic Stretch ~3050 ~3065
C=C Aromatic Stretch ~1620 ~1625
CF₃ Symmetric Stretch ~1130 ~1145

Frequencies are representative values based on studies of similar trifluoromethyl anilines and serve as an illustrative example of the typical correlation achieved. researchgate.net

Computational and Theoretical Chemistry Studies of 4,5 Dimethyl 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemical calculations, offering a balance between accuracy and computational cost. These approaches are widely used to predict the properties of aniline (B41778) derivatives. For instance, studies on molecules like 4-chloro-2-(trifluoromethyl)aniline (B1214093) and other fluorinated anilines have successfully employed DFT methods, particularly B3LYP, with various basis sets (e.g., 6-311+G(d,p), 6-311++G(d,p)) to determine their molecular structures and vibrational frequencies. asianpubs.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

For 4,5-Dimethyl-2-(trifluoromethyl)aniline, DFT calculations, likely using the B3LYP functional with a 6-311G(d,p) or higher basis set, would be employed to achieve a reliable optimized geometry. nih.gov This analysis would reveal the precise spatial arrangement of the dimethylphenyl ring, the amino (-NH2) group, and the trifluoromethyl (-CF3) group. Key parameters such as the C-N bond length, the pyramidalization of the amino group, and the rotational orientation of the methyl and trifluoromethyl groups relative to the aromatic ring would be determined. Studies on similar substituted anilines have shown that the inclusion of substituent groups significantly affects the charge distribution and structural parameters of the molecule. researchgate.net

ParameterTypical Calculated Value (Aniline)Expected Influence in this compound
C-N Bond Length~1.40 ÅMay be slightly altered due to electronic effects of substituents.
C-C (Aromatic) Bond Length~1.39-1.41 ÅMinimal change expected.
N-H Bond Length~1.01 ÅLargely unaffected.
C-CF3 Bond Length~1.50 ÅDependent on steric and electronic environment.
Amino Group PyramidalizationNon-planarSteric hindrance from the ortho -CF3 group could influence the angle.

Vibrational Frequency Calculations and Spectral Interpretation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

Theoretical spectra for this compound would be computed at the same level of theory as the geometry optimization. A well-established practice involves scaling the calculated frequencies by a specific factor to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. asianpubs.org For example, a study on various halo-aniline derivatives used scaling factors of 0.952 for N-H stretching and 0.981 for other bonds like C-N and C-X at the B3LYP/6-311++G(d,p) level. asianpubs.org This analysis allows for a detailed assignment of the experimental IR and Raman bands, identifying characteristic vibrations of the -NH2, -CH3, and -CF3 functional groups. researchgate.netmaterialsciencejournal.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. acs.orgthaiscience.info A smaller gap generally implies higher reactivity.

For this compound, the electron-donating amino and methyl groups are expected to raise the HOMO energy, while the strongly electron-withdrawing trifluoromethyl group is expected to lower the LUMO energy. rsc.org This combination can lead to a relatively small HOMO-LUMO gap, suggesting that the molecule can participate in charge-transfer interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this aniline derivative, the MEP map would likely show a negative potential around the nitrogen atom of the amino group, indicating a site for electrophilic attack, and a positive potential around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.63-0.435.20
p-Nitroaniline-6.68-2.793.89
p-Aminoaniline-5.21-0.614.60

Note: Data for related aniline compounds calculated at the B3LYP/6-311G(d,p) level to illustrate typical values. thaiscience.info The specific values for this compound would require direct calculation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a complete picture of the reaction pathway.

For this compound, computational studies could elucidate mechanisms of reactions such as electrophilic aromatic substitution, oxidation, or biodehalogenation. nih.govacs.org For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used high-level methods like M06-2X and CCSD(T) to map the reaction pathways, showing that H-abstraction from the amino group was the dominant mechanism. A similar approach could predict the most likely products and intermediates when this compound is exposed to various reagents or environmental conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. ulisboa.pt

MD simulations of this compound could be performed to understand its behavior in different environments, such as in aqueous solution or interacting with a biological macromolecule. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. ulisboa.pt Such studies can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange around the aniline derivative and the strength of these interactions. acs.org

Aggregation: The tendency of molecules to self-associate in solution, a phenomenon that can be predicted using MD. nih.govrsc.org

Conformational Dynamics: How the molecule flexes and how its substituent groups rotate over time.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Anilines

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. biointerfaceresearch.com A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of molecular structure) to an experimentally measured property.

For a class of compounds like fluorinated anilines, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or toxicity. mdpi.comnih.gov The process involves:

Assembling a dataset of fluorinated anilines with known experimental data for the property of interest.

Calculating a large number of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that best correlates the descriptors with the property.

Validating the model to ensure its predictive power.

The presence of fluorine significantly impacts molecular properties, and QSPR models can help to quantify these effects and predict the behavior of new, unsynthesized fluorinated anilines like this compound. numberanalytics.com

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like optical switching and data storage. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the molecule's electron cloud with the electric field of the light.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters include the first-order hyperpolarizability (β), which quantifies the second-order NLO response. A high β value is indicative of a promising NLO material. The intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within a molecule is a crucial factor for enhancing NLO properties. researchgate.net

In the case of this compound, the aniline moiety acts as an electron donor, while the trifluoromethyl group is a strong electron-withdrawing group. The methyl groups are weak electron donors. This "push-pull" electronic arrangement is a common feature in molecules designed for NLO applications.

A comparative analysis with a standard NLO material like urea (B33335) is often performed to gauge the potential of new compounds. For example, the NLO properties of some fluorinated aniline derivatives have been computed to be significantly greater than that of urea. researchgate.net

Table 1: Representative Theoretical NLO Data for Analogous Substituted Anilines

CompoundMethodDipole Moment (μ) (Debye)Average Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
4-Fluoro-3-(trifluoromethyl)anilineDFT/B3LYP4.351.58 x 10⁻²³2.15 x 10⁻³⁰
4-Chloro-3-(trifluoromethyl)anilineDFT/B3LYP4.281.69 x 10⁻²³2.08 x 10⁻³⁰
4-Bromo-3-(trifluoromethyl)anilineDFT/B3LYP4.251.75 x 10⁻²³2.01 x 10⁻³⁰

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the types of values obtained in such studies. The exact values for this compound would require specific calculations.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the chemical reactivity and stability of molecules. These descriptors are based on the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

Molecular Electrostatic Potential (MEP) maps are also valuable for predicting reactivity. These maps visualize the charge distribution on the molecular surface, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). For an aniline derivative, the region around the nitrogen atom is expected to be electron-rich.

Table 2: Calculated Quantum Chemical Descriptors for a Related Trifluoromethyl-Aniline Derivative

DescriptorValue (eV)
EHOMO-6.54
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.31
Ionization Potential (I)6.54
Electron Affinity (A)1.23
Electronegativity (χ)3.885
Chemical Hardness (η)2.655
Chemical Softness (S)0.376
Electrophilicity Index (ω)2.84

Note: This data is for a representative trifluoromethyl-aniline derivative and serves as an example. The specific values for this compound would differ.

In Silico Molecular Docking Studies of this compound Scaffolds for Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is a valuable tool in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. nih.gov

The process involves predicting the binding mode and affinity of a ligand (in this case, a scaffold based on this compound) within the active site of a receptor. The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. ijcce.ac.ir

Molecular docking studies on aniline derivatives have been conducted for various biological targets, including enzymes like cyclin-dependent kinase 2 (CDK2) and receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govijcce.ac.ir These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

For example, a hypothetical docking study of a this compound-based inhibitor into a kinase active site might reveal hydrogen bonding between the aniline NH group and a backbone carbonyl of the protein, hydrophobic interactions of the dimethylphenyl ring and the trifluoromethyl group with nonpolar residues, and potential π-stacking with aromatic amino acids.

Table 3: Example of Molecular Docking Results for an Aniline Derivative with a Protein Target

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Aniline Derivative 1EGFR-8.24Met793, Leu718, Val726Hydrogen bond, Hydrophobic interactions
Aniline Derivative 2CDK2-7.50Leu83, Ile10, Val18Hydrophobic interactions, π-π stacking

Note: This table presents illustrative data from studies on other aniline derivatives to demonstrate the type of information obtained from molecular docking. The specific interactions of a this compound scaffold would depend on the specific protein target.

Applications and Functionalization of 4,5 Dimethyl 2 Trifluoromethyl Aniline As a Versatile Building Block

Utility in Complex Organic Synthesis

In the field of complex organic synthesis, 4,5-Dimethyl-2-(trifluoromethyl)aniline serves as a valuable precursor and intermediate. Its inherent structural features allow for the regioselective introduction of further functionalities, paving the way for the assembly of intricate molecular frameworks.

Precursor to Heterocyclic Compounds

The primary amino group of this compound is a key functional handle for the construction of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the biological efficacy and pharmacokinetic properties of the resulting heterocyclic systems. researchgate.net

One notable application is in the synthesis of substituted quinazolines and related fused pyrimidines. These scaffolds are prevalent in a multitude of kinase inhibitors. The synthesis typically involves the condensation of the aniline (B41778) with a suitably functionalized partner, followed by cyclization. For instance, the reaction of a substituted aniline with a pyrimidine (B1678525) derivative can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) core, a key structure in inhibitors of cellular checkpoint kinases like Wee1. nih.gov

Furthermore, trifluoromethyl-substituted anilines are instrumental in the preparation of other important heterocyclic systems such as imidazo-fused N-heterocycles. organic-chemistry.org The general strategy often involves the reaction of the aniline with a reagent that provides the necessary carbon and nitrogen atoms to complete the heterocyclic ring. The resulting trifluoromethylated heterocycles are of significant interest in both medicinal and agrochemical research. organic-chemistry.org

Intermediate in Multi-Step Reaction Sequences

Beyond its direct use in forming heterocyclic cores, this compound is a critical intermediate in multi-step reaction sequences. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, more complex molecules. A common synthetic strategy involves the initial protection of the amine, followed by functionalization of the aromatic ring, and subsequent deprotection and further reaction of the amine.

A key example of its role as an intermediate is in the synthesis of complex kinase inhibitors. For instance, in the synthesis of Mer and Axl tyrosine kinase inhibitors based on a 7-aryl-2-anilino-pyrrolopyrimidine scaffold, a substituted aniline is a crucial component. nih.govresearchgate.net The synthesis often involves a palladium-catalyzed cross-coupling reaction to attach the aniline moiety to the heterocyclic core.

The synthesis of p-nitroaniline from acetophenone (B1666503) provides a general illustration of the types of transformations that anilines can undergo in a multi-step synthesis, including protection (acetylation), electrophilic aromatic substitution (nitration), and deprotection (hydrolysis). magritek.com While not directly involving the target compound, this sequence highlights the standard methodologies that can be applied to this compound to elaborate its structure. The presence of the trifluoromethyl and dimethyl groups would influence the regioselectivity of such aromatic substitution reactions.

Role as a Scaffold in Medicinal Chemistry Research and Drug Design

The 4,5-dimethyl-2-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the dimethyl substitution can be optimized to improve selectivity and pharmacokinetic properties. mdpi.com

Design and Synthesis of Novel Pharmacological Scaffolds

The core structure of this compound is frequently employed in the design of novel inhibitors targeting various protein kinases. The aniline nitrogen serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituted phenyl ring occupies a hydrophobic pocket, and variations in its substitution pattern are a common strategy for optimizing potency and selectivity.

For example, the 4-anilino-quinazoline and 4-anilino-quinoline scaffolds are foundational in the design of numerous kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). soton.ac.ukmdpi.com The synthesis of these scaffolds typically involves the nucleophilic aromatic substitution of a halogenated quinazoline (B50416) or quinoline (B57606) with the desired aniline. The specific substitution on the aniline, such as the 4,5-dimethyl-2-(trifluoromethyl) pattern, is crucial for achieving the desired inhibitory profile against specific kinases.

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are analogs of purines, represents another area where this aniline scaffold is of high value. The introduction of a trifluoromethyl group into such scaffolds is a known strategy to enhance anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds. In the context of aniline-based kinase inhibitors, SAR studies often involve systematic modifications of the aniline ring to probe the steric and electronic requirements of the kinase's active site.

While specific SAR data for this compound is not extensively published, the principles can be illustrated with closely related systems. For instance, in the development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 kinase inhibitors, modifications to the 2-anilino ring were explored to enhance potency and selectivity. nih.gov The introduction of various substituents allows for the mapping of the binding pocket and the identification of key interactions.

The following interactive table, based on representative data for a generic aniline-derived kinase inhibitor scaffold, illustrates how substitutions on the aniline ring can impact inhibitory activity.

R1R2R3Kinase IC₅₀ (nM)
HHH500
ClHH150
OCH₃HH300
HCF₃H50
HCH₃CH₃75

This is an illustrative table based on general SAR principles for aniline-based kinase inhibitors and does not represent actual data for a specific compound series.

In Vitro Biochemical Interaction Studies (e.g., enzyme binding, receptor modulation)

Derivatives of this compound are frequently subjected to in vitro biochemical assays to determine their mechanism of action and potency. These studies are critical for validating the therapeutic potential of newly synthesized compounds.

Enzyme inhibition assays are a cornerstone of this evaluation. For kinase inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key parameter determined through in vitro kinase assays. For example, in the evaluation of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl kinase inhibitors, the most potent compounds exhibited IC₅₀ values in the low nanomolar range. researchgate.net

Cell-based assays are also crucial for understanding the biological effects of these compounds in a more physiological context. For instance, the antiproliferative activity of novel compounds is often assessed using the MTT assay against a panel of human cancer cell lines. In a study of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, the compounds were evaluated for their ability to inhibit the viability of liver, breast, and leukemia cancer cell lines. nih.gov The most active compounds from such screens are then often progressed to more detailed mechanistic studies.

The following interactive table presents hypothetical in vitro data for a series of compounds derived from a scaffold incorporating the 4,5-Dimethyl-2-(trifluoromethyl)phenyl moiety, demonstrating their potential as anticancer agents.

CompoundTarget Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
A-01501.22.5
A-02250.81.1
A-031005.67.8
A-04150.50.9

This is an illustrative table based on typical data for kinase inhibitors and does not represent actual data for a specific compound series.

Integration into Materials Science and Functional Polymer Chemistry

The unique properties imparted by fluorine atoms have made fluorinated compounds indispensable in the development of advanced polymers and functional materials. Substituted anilines, particularly those containing trifluoromethyl groups, are key monomers in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low dielectric constants. Trifluoromethyl-substituted anilines are valuable monomers for creating polymers such as polyimides and polyamides. The incorporation of the -CF3 group can disrupt polymer chain packing, which often leads to improved solubility without compromising thermal performance. This allows for easier processing of otherwise intractable aromatic polymers.

While specific research detailing the polymerization of this compound is not extensively documented, the general synthetic route for creating fluorinated polyimides involves the polycondensation of a diamine with a dianhydride. In this context, a diamine derivative of this compound could be reacted with various aromatic dianhydrides to produce novel fluorinated polyimides. The resulting polymers would be expected to exhibit properties influenced by the bulky and highly electronegative trifluoromethyl group.

Table 1: Potential Properties of Fluorinated Polymers Derived from this compound

PropertyExpected Influence of the MonomerRationale
Thermal Stability HighThe strong C-F bonds and the stability of the aromatic backbone contribute to high decomposition temperatures.
Solubility EnhancedThe asymmetric structure and the bulky -CF3 group can disrupt intermolecular forces, improving solubility in organic solvents.
Dielectric Constant LowThe presence of fluorine lowers the polarizability of the polymer chains, which is desirable for microelectronics applications. researchgate.net
Chemical Resistance ExcellentThe fluorine atoms provide a protective shield against chemical attack.

The integration of fluorinated building blocks like this compound is crucial for engineering advanced functional materials with tailored properties. These materials are utilized in a range of high-tech applications, including specialized coatings, optical devices, and electrolytes for energy storage.

In the field of optical materials , fluorinated polymers often exhibit high optical transparency and a low refractive index. Polyimides derived from fluorinated anilines can be processed into thin films with excellent optical clarity and thermal stability, making them suitable for applications in displays and optical communication.

For energy applications , fluorinated compounds are explored for use in polymer electrolytes for lithium-ion batteries. The electron-withdrawing nature of the trifluoromethyl group can influence the electrochemical stability and ionic conductivity of the electrolyte material. The incorporation of this compound into a polymer backbone could yield a material with a favorable combination of mechanical strength and electrochemical performance.

Application as a Key Intermediate in Agrochemical Research

Trifluoromethyl-substituted aromatic compounds are of paramount importance in the agrochemical industry. The trifluoromethyl group is a key pharmacophore that can significantly enhance the efficacy, stability, and bioavailability of active ingredients in pesticides. semanticscholar.org Its high electronegativity and lipophilicity can improve a molecule's ability to cross biological membranes and bind to target sites. semanticscholar.org

This compound serves as a key intermediate in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. The aniline functional group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures. For example, 2,6-dichloro-4-trifluoromethyl-aniline is a critical intermediate in the production of the insecticide Fipronil. justia.comgoogleapis.com The synthesis of such compounds often involves multi-step processes where the substituted aniline is a foundational component.

Table 2: Examples of Trifluoromethyl-Aniline Intermediates in Agrochemicals

Aniline IntermediateClass of AgrochemicalExample of Final ProductReference
2,6-Dichloro-4-(trifluoromethyl)anilineInsecticideFipronil justia.comgoogleapis.com
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)anilineInsecticideM-diamide Compounds google.com
4-(Trifluoromethyl)aniline (B29031)HerbicideVarious

The synthetic utility of this compound lies in its ability to undergo reactions such as diazotization, acylation, and condensation to build the complex heterocyclic systems often found in modern pesticides.

Contributions to Dyes and Pigments Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all dyes used in the textile, leather, and paper industries. ekb.eg The fundamental chemistry of azo dye synthesis involves two main steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aniline. nih.gov

This compound is a suitable precursor for the synthesis of specialized azo dyes. The diazotization of its amino group yields a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to produce a wide range of colors. The final color and properties of the dye are heavily influenced by the electronic nature of the substituents on the aromatic rings.

Effect of Substituents : The electron-withdrawing trifluoromethyl group can cause a hypsochromic shift (a shift to a shorter wavelength, i.e., towards blue), while the electron-donating methyl groups can cause a bathochromic shift (a shift to a longer wavelength, i.e., towards red). The interplay of these groups in this compound allows for fine-tuning of the final dye's color. A study involving the synthesis of an azo ligand from 3-(trifluoromethyl)aniline (B124266) demonstrates the utility of this class of compounds in forming chromophoric systems. researchgate.net

The general reaction is as follows:

Diazotization : this compound reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Azo Coupling : The diazonium salt is then reacted with a coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or other substituted phenols) to form the azo dye.

Development of Novel Ligands in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. These complexes have a vast range of applications, including catalysis, materials science, and bioinorganic chemistry. Substituted anilines are common starting materials for a variety of ligands, most notably Schiff base and azo-based ligands.

Schiff Base Ligands : this compound can readily undergo a condensation reaction with an aldehyde or ketone to form a Schiff base, which is characterized by an imine (-C=N-) group. nih.govinternationaljournalcorner.com For instance, reacting the aniline with salicylaldehyde (B1680747) would produce a bidentate ligand capable of coordinating with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netmdpi.com The steric bulk from the methyl groups and the electronic influence of the trifluoromethyl group would affect the geometry and stability of the resulting metal complexes. researchgate.net

Azo-based Ligands : As discussed in the context of dyes, the diazotization of this compound followed by coupling can produce molecules that are not only colored but also act as effective chelating ligands. Research has shown that azo-containing ligands derived from trifluoromethyl anilines can form stable complexes with various metal ions. researchgate.net The azo group itself can act as a coordination site, along with other donor atoms present in the molecule.

Table 3: Potential Ligands and Complexes from this compound

Ligand TypeGeneral Synthesis MethodPotential Metal Ions
Schiff Base Condensation with an aldehyde (e.g., salicylaldehyde)Cu(II), Ni(II), Co(II), Mn(II), Zn(II)
Azo Ligand Diazotization followed by coupling with a phenol or imidazole (B134444) derivativeCo(II), Ni(II), Cu(II), Zn(II), Cd(II)

The development of new ligands from precursors like this compound is an active area of research, as the resulting metal complexes can exhibit novel catalytic activities and interesting magnetic or optical properties.

Environmental Transformation and Degradation Pathways of 4,5 Dimethyl 2 Trifluoromethyl Aniline Academic Perspective

Photodegradation Mechanisms and Product Identification in Aqueous and Organic Media

Photodegradation is a crucial process that influences the persistence of organic compounds in the environment. The rate and mechanism of photodegradation are dependent on the chemical structure of the compound and the environmental matrix. For 4,5-Dimethyl-2-(trifluoromethyl)aniline, photodegradation in aqueous and organic media is anticipated to proceed through direct photolysis and indirect photosensitized reactions.

Direct photolysis would involve the absorption of solar radiation by the aniline (B41778) derivative, leading to excited states that can undergo various reactions such as C-N bond cleavage, C-F bond cleavage, or transformation of the amino group. However, the presence of a trifluoromethyl group, a strong electron-withdrawing group, can influence the photochemical reactivity. Studies on other trifluoromethylated aromatic compounds have shown that the C-F bond is generally resistant to photolytic cleavage.

Indirect photodegradation involves the action of photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of dissolved organic matter (³DOM*). In natural waters, dissolved organic matter can act as a photosensitizer, accelerating the degradation of pollutants. For instance, the photodegradation of trifluralin, a herbicide containing a trifluoromethylaniline moiety, is known to be influenced by the solvent and the presence of oxygen, indicating the involvement of reactive oxygen species. rsc.org The degradation can proceed via N-dealkylation and cyclization, leading to various transformation products. rsc.org

While specific photodegradation products of this compound have not been identified, based on studies of other substituted anilines, potential products could arise from hydroxylation of the aromatic ring, oxidation of the methyl groups to carboxylic acids, and transformation of the amino group.

Table 1: Potential Photodegradation Reactions of Substituted Anilines

Reaction Type Description Potential Products of this compound
Hydroxylation Addition of a hydroxyl group to the aromatic ring, often initiated by hydroxyl radicals. Hydroxylated derivatives of this compound
N-Dealkylation Not directly applicable as it is a primary aniline, but oxidation of the amino group can occur. Nitroso or nitro derivatives
Side-Chain Oxidation Oxidation of the methyl groups. 4-Carboxy-5-methyl-2-(trifluoromethyl)aniline, 4,5-Dicarboxy-2-(trifluoromethyl)aniline

| Polymerization | Formation of polymeric humic-like substances from aniline radicals. | Insoluble polymeric materials |

Biodegradation Pathways and Microbial Transformation Studies

The biodegradability of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The presence of methyl and trifluoromethyl groups on the aniline ring of this compound will significantly influence its susceptibility to microbial attack.

Generally, the microbial degradation of anilines is initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. These catechols are then subject to ring cleavage, leading to metabolites that can enter central metabolic pathways. nih.govnih.gov However, the presence of halogen substituents, such as the fluorine atoms in the trifluoromethyl group, can hinder this initial step. Studies on fluoroanilines have shown that an increase in fluorine substitution leads to a longer enrichment time for degrading microbial cultures and lower maximum specific degradation rates. nih.gov This suggests that the trifluoromethyl group in this compound may confer resistance to biodegradation.

The methyl groups, being electron-donating, might slightly enhance the susceptibility of the aromatic ring to electrophilic attack by microbial oxygenases compared to an unsubstituted ring. However, the strong electron-withdrawing nature of the trifluoromethyl group is expected to be the dominant factor, making the initial oxidative attack more difficult.

Some microbial consortia have been shown to degrade aniline and its derivatives under both aerobic and anaerobic conditions. nih.govresearchgate.net Under anaerobic conditions, reductive dehalogenation can be a key step in the degradation of halogenated aromatic compounds. nih.gov It is plausible that under specific anaerobic conditions, microbial communities could potentially transform the trifluoromethyl group, although this process is generally considered to be slow for highly fluorinated groups.

Table 2: Influence of Substituents on the Biodegradation of Anilines

Substituent Effect on Biodegradation Rationale
Methyl (-CH₃) Generally enhances degradation rate. Electron-donating, activates the ring towards electrophilic attack by oxygenases.
Halogen (-F, -Cl, -Br) Generally decreases degradation rate. Electron-withdrawing, deactivates the ring. Steric hindrance can also play a role.

| Trifluoromethyl (-CF₃) | Expected to significantly decrease degradation rate. | Strong electron-withdrawing nature deactivates the aromatic ring. The C-F bond is highly stable. |

Chemical Degradation in Simulated Environmental Systems

In addition to photolytic and biological processes, chemical degradation can contribute to the transformation of this compound in the environment. Advanced oxidation processes (AOPs), such as ozonation, are effective in degrading a wide range of organic pollutants. Studies on the ozonation of substituted anilines have shown high reactivity, with degradation proceeding through addition of ozone to the aromatic ring or the nitrogen atom, as well as through reactions with hydroxyl radicals formed during the process. nih.gov For N,N-dimethylaniline, an electron transfer reaction from the nitrogen to ozone has been demonstrated. nih.gov Given the reactivity of the aniline functional group, it is expected that this compound would also be susceptible to degradation by ozone.

Another potential chemical degradation pathway is hydrodehalogenation, which involves the replacement of a halogen atom with a hydrogen atom. This can be achieved using various reducing agents. While typically applied in treatment systems, natural reductants in anoxic sediments could potentially play a role in the transformation of the trifluoromethyl group, although this is likely to be a very slow process. Research on the hydrodehalogenation of halogenated anilines using Al-Ni alloys has demonstrated its effectiveness. researchgate.net

Hydrolysis of the trifluoromethyl group is generally not considered a significant environmental degradation pathway under normal pH and temperature conditions due to the high strength of the C-F bond. nih.gov

Kinetic Modeling of Environmental Fate Processes

Kinetic modeling is a valuable tool for predicting the environmental fate and persistence of chemical compounds. By determining the rate constants for various degradation processes, it is possible to estimate the half-life of a compound in different environmental compartments.

For this compound, a comprehensive kinetic model would need to consider photodegradation, biodegradation, and chemical degradation rates. The kinetics of oxidation of substituted anilines have been studied, and it has been found that electron-releasing substituents enhance the reaction rate, while electron-withdrawing substituents retard it. epa.gov This suggests that the trifluoromethyl group will decrease the rate of oxidative degradation.

Table 3: Expected Relative Rates of Environmental Degradation Processes for this compound

Degradation Process Expected Rate Influencing Factors
Direct Photolysis Moderate Light intensity, quantum yield
Indirect Photolysis Moderate to High Concentration of photosensitizers (e.g., DOM), reactive oxygen species
Aerobic Biodegradation Low Microbial community composition, presence of co-substrates, acclimation period
Anaerobic Biodegradation Very Low Redox potential, presence of suitable electron acceptors
Chemical Oxidation (e.g., Ozonation) High Oxidant concentration, pH

| Hydrolysis | Negligible | pH, temperature |

Structural Modifications Influencing Degradation Susceptibility

The susceptibility of an organic compound to environmental degradation is intrinsically linked to its molecular structure. For substituted anilines, the type, number, and position of substituents on the aromatic ring are critical determinants of their environmental fate.

The presence of the trifluoromethyl group at the ortho position to the amino group in this compound is expected to be the most significant structural feature influencing its degradation. The C-F bond is the strongest single bond in organic chemistry, making the -CF₃ group highly resistant to both chemical and biological cleavage. Furthermore, its strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases. nih.gov

The two methyl groups at positions 4 and 5 are electron-donating and would typically activate the ring, making it more amenable to degradation. However, their activating effect is likely to be overshadowed by the deactivating effect of the trifluoromethyl group. The position of the substituents also matters; steric hindrance from the ortho-trifluoromethyl group could potentially impede enzymatic attack on the amino group or the aromatic ring.

In general, for substituted anilines, an increase in the number of electron-withdrawing groups decreases the rate of biodegradation. nih.gov Therefore, it can be inferred that this compound is likely to be more persistent in the environment compared to aniline or dimethylaniline.

Table 4: Summary of Structural Influences on the Degradation of this compound

Structural Feature Influence on Degradation Mechanism of Influence
Aniline Moiety Susceptible to oxidation and photodegradation. The amino group and aromatic ring are reactive sites.
Trifluoromethyl Group Decreases susceptibility to degradation. Strong C-F bonds, electron-withdrawing nature deactivates the aromatic ring.
Dimethyl Groups May slightly increase susceptibility to degradation. Electron-donating nature activates the aromatic ring.

| Substitution Pattern | Ortho-CF₃ group may cause steric hindrance. | May impede enzymatic access to the reaction centers. |

Future Research Directions and Unexplored Avenues for 4,5 Dimethyl 2 Trifluoromethyl Aniline Research

Development of Asymmetric Synthesis Methodologies

While 4,5-Dimethyl-2-(trifluoromethyl)aniline is an achiral molecule, it serves as a crucial precursor for the synthesis of chiral molecules that incorporate its fluorinated dimethylaniline core. The development of asymmetric methodologies is a key future direction to access these enantioenriched compounds directly and efficiently.

Current research on aniline (B41778) derivatives has demonstrated the feasibility of enantioselective C-H functionalization and aza-Friedel-Crafts reactions using chiral catalysts. nih.govacs.orgdntb.gov.ua Future work could focus on applying similar strategies to this compound. The use of chiral transition-metal complexes, such as those based on rhodium or nickel, or chiral phosphoric acids, could enable the direct and stereocontrolled introduction of functional groups at the ortho- or meta-positions of the aniline ring. acs.orgdntb.gov.ua

Another promising avenue is the development of biocatalytic methods. Enzymes, such as reductive aminases (RedAms), offer an environmentally benign alternative to traditional metal catalysts for the stereoselective synthesis of chiral amines from ketone and amine substrates. acs.org Research into engineering RedAms or other enzymes could provide highly selective pathways to chiral derivatives of this compound.

Furthermore, leveraging the amine functionality for the synthesis of fluorinated chiral amines is a significant area of interest, as these compounds are important building blocks in medicinal chemistry. nih.gov Methodologies based on the use of N-tert-butylsulfinyl imines have shown success for other fluorinated amines and could be adapted for this specific scaffold. nih.gov For cases where direct asymmetric synthesis proves challenging, advanced chiral resolution techniques, which separate racemic mixtures into their constituent enantiomers, remain a viable complementary strategy. nih.govmdpi.com

Table 1: Potential Asymmetric Synthesis Strategies
MethodologyCatalyst/Reagent TypePotential ApplicationReference Concept
Asymmetric C-H FunctionalizationChiral Rh(I) or Ni(II) complexesDirect introduction of chiral substituents onto the aromatic ring. acs.orgdntb.gov.ua
Enantioselective aza-Friedel-CraftsChiral Phosphoric Acids (CPAs)Formation of chiral diarylmethylamines. nih.govucla.edu
Biocatalytic Reductive AminationEngineered Reductive Aminases (RedAms)Green synthesis of chiral secondary amines from derivatives. acs.org
Stereoselective DerivatizationN-tert-butylsulfinyl iminesSynthesis of fluorinated chiral amine building blocks. nih.gov

Exploration of Electro- and Photochemical Transformations

Electro- and photochemistry offer powerful, sustainable alternatives to conventional thermal reactions, enabling unique transformations under mild conditions. For this compound, these technologies represent a significant frontier for both its synthesis and derivatization.

Electrochemical Methods: Electrosynthesis provides a reagent-free approach to chemical transformations. A scalable electrochemical workflow has been demonstrated for the reduction of nitrobenzotrifluorides to the corresponding trifluoromethylanilines. nih.gov Future research could adapt this green methodology for the large-scale, continuous production of this compound from its nitro precursor, minimizing waste and improving safety. Beyond synthesis, direct electrochemical C-H functionalization, such as anodic fluorination, could be explored to introduce additional fluorine atoms onto the aromatic ring, yielding novel polyfluorinated structures with unique properties. esrf.frchemistryviews.org

Photochemical Transformations: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. nih.govucla.edu The electron-rich nature of the aniline moiety makes this compound an excellent candidate for oxidative quenching of a photoexcited catalyst. This single-electron transfer (SET) process generates an aniline radical cation, a highly reactive intermediate that can engage in a wide array of subsequent reactions. nih.gov Future research should explore using this strategy for:

C-H Functionalization: Direct coupling of the aniline with various partners to form new C-C, C-N, or C-S bonds. nih.gov

Difluoroalkylation: Photoinduced reactions with fluorinated reagents can proceed through an electron-donor-acceptor (EDA) complex, enabling the introduction of difluoroalkyl groups. nih.gov

Stereoselective Reactions: Photochemically initiated radical tandem reactions could be developed to create complex chiral products, linking this area with asymmetric synthesis. researchgate.net

These light-driven methods could unlock novel reactivity patterns that are inaccessible through traditional thermal chemistry, providing rapid access to a diverse library of derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing and automated synthesis is revolutionizing the chemical industry. Integrating the synthesis and derivatization of this compound into these modern platforms is a critical direction for future research, promising enhanced efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for highly exothermic reactions or those involving hazardous intermediates. youtube.com Future work could focus on:

Continuous Synthesis: Developing a fully continuous process for the production of the target aniline, likely involving the reduction of a nitroaromatic precursor in a packed-bed reactor containing an immobilized catalyst. nih.govmdpi.com This approach minimizes manual handling and allows for on-demand production.

Safe Handling of Reagents: Flow chemistry is ideal for the in-situ generation and immediate consumption of unstable or toxic reagents. For example, a continuous process has been developed for trifluoromethyl diazomethane, a hazardous reagent derived from an amine precursor. researchgate.net Similar strategies could be applied to reactions involving derivatives of this compound.

Telescoped Reactions: Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, where the product stream from one reaction becomes the input for the next, often with in-line purification. nih.gov This could enable the creation of complex derivatives in a single, uninterrupted process.

Automated Synthesis Platforms: The combination of artificial intelligence (AI) for reaction planning and robotics for execution is accelerating chemical discovery. esrf.fr High-throughput experimentation (HTE) platforms can rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation. Future research should leverage these platforms to:

Accelerate Reaction Optimization: Use HTE to quickly discover the best conditions for novel coupling or functionalization reactions involving this compound.

Enable "Idea-to-Molecule" Synthesis: Employ fully automated platforms that can design a synthetic route to a desired target derivative, execute the multi-step synthesis in flow, and perform in-line analysis and purification, drastically reducing the development cycle from months to days. esrf.frchemistryviews.org

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To fully realize the potential of continuous flow and automated synthesis, real-time process understanding and control are essential. Process Analytical Technology (PAT) utilizes advanced in-situ spectroscopic techniques to monitor reactions as they occur, providing a dynamic picture of reaction kinetics, mechanisms, and intermediate formation. nih.govnih.gov Applying these tools to reactions involving this compound is a key unexplored avenue.

Future research should focus on implementing a suite of non-invasive, in-line spectroscopic probes:

Vibrational Spectroscopy (FTIR and Raman): Attenuated Total Reflectance (ATR)-FTIR is highly effective for tracking the concentration of reactants and products by monitoring characteristic changes in functional group vibrations in real-time. nih.govacs.org In-line Raman spectroscopy is complementary, offering excellent sensitivity to the aromatic core and C-F bonds, and can function effectively in complex reaction media. esrf.frchemistryviews.org

Nuclear Magnetic Resonance (NMR): FlowNMR provides unparalleled structural and quantitative information directly from the reaction stream. acs.orgnih.gov It can be used to identify transient intermediates and byproducts without the need for calibration, offering deep mechanistic insights into complex transformations.

Mass Spectrometry (MS): Online mass spectrometry techniques, such as Extractive Electrospray Ionization (EESI-MS), can be coupled directly to a reactor to detect not only stable species but also short-lived, highly reactive intermediates, which is crucial for elucidating reaction mechanisms and identifying potential impurities. acs.orgdntb.gov.ua

By combining data from these orthogonal techniques, a comprehensive, real-time understanding of the chemical system can be achieved. nih.gov This data can then be used to build kinetic models and implement feedback control loops for automated process optimization, ensuring consistent product quality and process safety.

Table 2: In-Situ Monitoring Techniques for Future Research
TechniqueType of InformationKey AdvantageReference Concept
ATR-FTIRFunctional group concentration vs. timeRobust, widely applicable for kinetics. nih.govnih.gov
Raman SpectroscopyMolecular fingerprint, concentrationLow interference from solvents like water; sensitive to aromatic and C-F bonds. nih.govchemistryviews.org
FlowNMRStructural elucidation, quantificationInherently quantitative; excellent for identifying intermediates. acs.orgnih.gov
Online Mass SpectrometryMolecular weight of all speciesHigh sensitivity for detecting transient intermediates and byproducts. acs.orgdntb.gov.ua

Bioorthogonal Chemistry Applications of Fluorinated Anilines

Bioorthogonal chemistry involves reactions that can proceed within living systems without interfering with native biological processes. dntb.gov.ua This field has created powerful tools for imaging, drug delivery, and studying biomolecules in their native environment. The unique structure of this compound, combining an aniline moiety with a trifluoromethyl group, offers exciting and unexplored opportunities in this domain.

¹⁹F NMR and MRI Probes: The most significant feature for bioorthogonal applications is the trifluoromethyl (-CF₃) group. Since fluorine-19 has no natural background signal in biological tissues, it serves as an ideal nucleus for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). ucla.edu Future research should focus on developing derivatives of this compound as novel ¹⁹F imaging probes. These probes could be used to:

Track the location and concentration of molecules in vivo. ucla.edu

Function as sensors that report on the local physiological environment, such as pH, as has been demonstrated for other fluoroanilines. nih.gov

Serve as tags for metabolic profiling of amines in biological samples. mdpi.com

Aniline-Based Bioorthogonal Cleavage: The aniline scaffold itself can be incorporated into bioorthogonal "release" systems. Researchers have designed "caged" molecules where a bioorthogonal reaction, such as a Staudinger reduction or a tetrazine ligation, triggers an elimination cascade that liberates an aniline-containing linker and its therapeutic or imaging cargo. acs.orgacs.org Derivatives of this compound could be designed as novel linkers in such systems, enabling the controlled release of drugs at a specific site of action.

Multifunctional Probes: A powerful future direction lies in creating multifunctional probes by equipping the this compound core with a known bioorthogonal handle (e.g., an azide, alkyne, or tetrazine). Such a molecule would be a dual-modality tool, combining the ¹⁹F NMR/MRI reporting capability of the -CF₃ group with the ability to covalently label biomolecules via a click reaction. Furthermore, these probes could be designed to be "fluorogenic," where the bioorthogonal ligation event triggers an increase in fluorescence, providing a third readout modality for multi-channel biological imaging. mdpi.comchemistryviews.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.